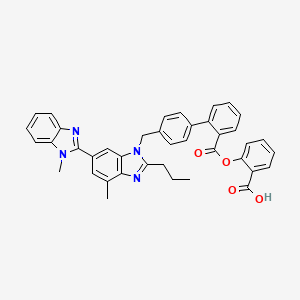
Ddabt1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DDABT1 is a compound synthesized as an ester conjugate of telmisartan and salicylic acid. It has shown significant potential in inhibiting Chikungunya virus (CHIKV) infection and reducing inflammation and arthritis . The compound has demonstrated higher potency and a good selectivity index, making it a promising candidate for further research and development .
Métodos De Preparación
The synthesis of DDABT1 involves the conjugation of telmisartan and salicylic acid. The specific synthetic routes and reaction conditions are detailed in the supplementary methods of the research conducted by Chattopadhyay et al. . The compound is prepared by mixing the starting materials in appropriate solvents and under controlled conditions to achieve the desired product. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product .
Análisis De Reacciones Químicas
DDABT1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound’s antiviral efficacy is partly attributed to its ability to modulate angiotensin II receptor type 1 (AT1) and other molecular targets .
Aplicaciones Científicas De Investigación
DDABT1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying ester conjugates and their properties. In biology, it is used to investigate the mechanisms of viral infections and inflammation. In medicine, this compound shows promise as a potential antiviral drug for managing CHIKV and related conditions . Its ability to reduce inflammation and arthritis also makes it relevant for research in chronic inflammatory diseases .
Mecanismo De Acción
The mechanism of action of DDABT1 involves its interference with the early stages of CHIKV infection, reducing viral titer, viral RNA, and viral proteins . The compound modulates the angiotensin II receptor type 1 (AT1), which plays a role in viral inflammation. Additionally, this compound may have other modes of action that require further investigation . The molecular targets and pathways involved include the AT1/PPAR-γ/MAPKs pathways and CHIKV-nsP2 protease .
Comparación Con Compuestos Similares
DDABT1 can be compared with other similar compounds, such as telmisartan and salicylic acid, which are its parent compounds. Unlike telmisartan and salicylic acid, this compound exhibits enhanced antiviral efficacy and anti-inflammatory properties . Other similar compounds include various ester conjugates of antiviral and anti-inflammatory agents. The uniqueness of this compound lies in its dual action against CHIKV infection and inflammation, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C40H34N4O4 |
|---|---|
Peso molecular |
634.7 g/mol |
Nombre IUPAC |
2-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxybenzoic acid |
InChI |
InChI=1S/C40H34N4O4/c1-4-11-36-42-37-25(2)22-28(38-41-32-15-8-9-16-33(32)43(38)3)23-34(37)44(36)24-26-18-20-27(21-19-26)29-12-5-6-13-30(29)40(47)48-35-17-10-7-14-31(35)39(45)46/h5-10,12-23H,4,11,24H2,1-3H3,(H,45,46) |
Clave InChI |
MVXXPOXJHVKWPY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)

![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
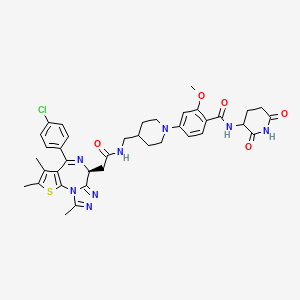
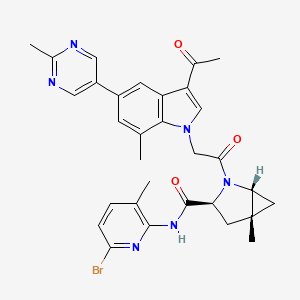

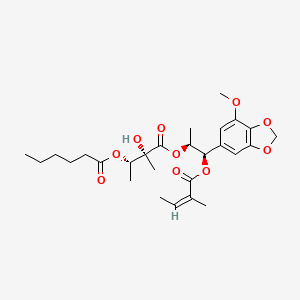


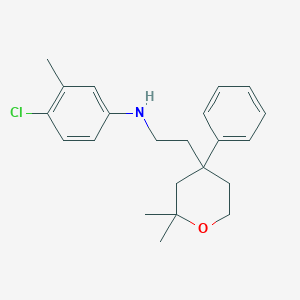
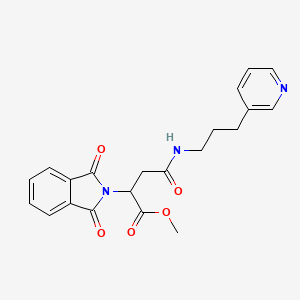

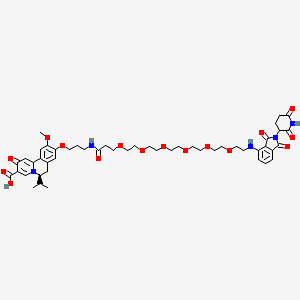
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)
